![molecular formula C12H12F6N2 B091941 1-[3,5-Bis(trifluoromethyl)phenyl]piperazine CAS No. 16172-96-6](/img/structure/B91941.png)
1-[3,5-Bis(trifluoromethyl)phenyl]piperazine
Overview
Description
1-[3,5-Bis(trifluoromethyl)phenyl]piperazine is a chemical compound that has been studied for its potential pharmacological effects and as a building block in medicinal chemistry. It has been found to act as a serotonin receptor agonist in rat brain, which suggests its potential use in modulating serotonin levels and influencing related biological processes . Additionally, derivatives of piperazine, including those with trifluoromethyl groups, have been explored for their potential as non-nucleoside HIV-1 reverse transcriptase inhibitors, indicating the versatility of this scaffold in drug discovery .
Synthesis Analysis
The synthesis of 1-[3,5-Bis(trifluoromethyl)phenyl]piperazine and its derivatives involves various chemical reactions and methodologies. For instance, the diastereoselective synthesis of 2-phenyl-3-(trifluoromethyl)piperazines has been achieved using the Ruppert-Prakash reagent (TMSCF3) and α-amino sulfinylimines, demonstrating a method to obtain stereochemically defined piperazines . Other synthetic approaches include the Mannich reaction, which has been used to produce novel derivatives of piperazine with antidepressant and antianxiety activities .
Molecular Structure Analysis
The molecular structure of piperazine derivatives can significantly influence their biological activity and physical properties. For example, the design and synthesis of bis(piperazine-2,5-diones) with different conformations have been explored to understand the effects of side chain substitution on the molecule's conformation and the resulting intermolecular interactions in the solid state .
Chemical Reactions Analysis
Piperazine and its derivatives participate in various chemical reactions that are crucial for their transformation into biologically active compounds. The synthesis of metabolites related to 1-[bis(4-fluorophenyl)methyl]piperazine dihydrochloride, a cerebral vasodilator, involved confirming the structures of these metabolites through chemical synthesis . Additionally, the preparation of novel bis(pyrazole-benzofuran) hybrids with a piperazine linker involved 1,3-dipolar cycloaddition reactions, showcasing the chemical reactivity of piperazine-containing compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-[3,5-Bis(trifluoromethyl)phenyl]piperazine derivatives are influenced by their molecular structure. For instance, the presence of the trifluoromethyl group can affect the compound's lipophilicity, which is an important factor in drug design. The synthesis of N-alkyl and N-sulfonyl derivatives of 1-[bis(4-fluorophenyl)-methyl]piperazine has been carried out to explore their antimicrobial activities, indicating the importance of functional group modification in determining biological activity .
Scientific Research Applications
1. High-Efficient Production of (S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol
- Application Summary : This compound is used in the production of (S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol via a whole-cell catalyst in a deep-eutectic solvent-containing micro-aerobic medium system .
- Methods of Application : The process involves the use of Candida tropicalis 104 in a natural deep-eutectic solvent (NADES) containing reaction system under microaerobic condition .
- Results or Outcomes : The yield of the bioreduction of 3,5-bis(trifluoromethyl)acetophenone (BTAP) under an oxygen-deficient environment was 73.7% .
2. Synthesis of Key Chiral Intermediate in Painkillers
- Application Summary : ®-1-[3,5-Bis(trifluoromethyl)phenyl]ethanamine, a key chiral intermediate of selective tetrodotoxin-sensitive blockers, was efficiently synthesized by a bienzyme cascade system .
- Methods of Application : The process involves the use of R-ω-transaminase (ATA117) and an alcohol dehydrogenase (ADH) co-expression system .
- Results or Outcomes : The substrate handling capacity of the developed bienzyme cascade system was increased by 1.50 folds .
3. Solvent Extraction of Cations
- Application Summary : Sodium tetrakis[3,5-Bis(trifluoromethyl)phenyl]borate is a lipophilic additive of tetraphenylborate and it is used for solvent extraction of cations .
- Methods of Application : The compound is used as an additive in the solvent extraction process .
- Results or Outcomes : The specific results or outcomes of this application were not provided in the source .
4. Promoting Organic Transformations
- Application Summary : The 3,5-Bis(trifluoromethyl)phenyl motif is used ubiquitously in H-bond catalysts .
- Methods of Application : The compound is used in promoting organic transformations .
- Results or Outcomes : The specific results or outcomes of this application were not provided in the source .
5. Use in Raves
- Application Summary : TFMPP is being promoted as a legal alternative to MDMA at raves (all-night dance parties) as TFMPP or “Molly” and is often sold in combination with BZP as “ecstasy”, or “A2", “legal E” or “legal X” in order to enhance its spectrum of effects .
- Methods of Application : The compound is used as a recreational drug .
- Results or Outcomes : The specific results or outcomes of this application were not provided in the source .
6. Synthesis of Trifluoromethylpyridines
- Application Summary : Trifluoromethylpyridines (TFMP) and its derivatives are synthesized for use in the agrochemical and pharmaceutical industries . Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in high demand .
- Methods of Application : Various methods of synthesizing 2,3,5-DCTF have been reported .
- Results or Outcomes : The specific results or outcomes of this application were not provided in the source .
7. Chemical Derivatization of Amino-Functionalized Model Surfaces
- Application Summary : 3,5-Bis(trifluoromethyl)phenyl isocyanate is used in the chemical derivatization of amino-functionalized model surfaces .
- Methods of Application : The compound is used in the preparation of arylaminothiocarbonylpyridinium zwitterionic salts, via an exothermic reaction with 4-pyrrolidinopyridine .
- Results or Outcomes : The specific results or outcomes of this application were not provided in the source .
8. Synthesis of N-1-Phenylethyl-3,5-Bis(trifluoromethyl)aniline
- Application Summary : 3,5-Bis(trifluoromethyl)aniline is used in the synthesis of N-1-phenylethyl-3,5-bis(trifluoromethyl)aniline via a titanium-catalyzed hydroamination reaction .
- Methods of Application : The compound is also used in the synthesis of N,N′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea, an organocatalyst .
- Results or Outcomes : The specific results or outcomes of this application were not provided in the source .
properties
IUPAC Name |
1-[3,5-bis(trifluoromethyl)phenyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F6N2/c13-11(14,15)8-5-9(12(16,17)18)7-10(6-8)20-3-1-19-2-4-20/h5-7,19H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBJABLNQZCSKGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20354370 | |
| Record name | 1-[3,5-bis(trifluoromethyl)phenyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20354370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3,5-Bis(trifluoromethyl)phenyl]piperazine | |
CAS RN |
16172-96-6 | |
| Record name | 1-[3,5-bis(trifluoromethyl)phenyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20354370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[3,5-Bis(trifluoromethyl)phenyl]piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




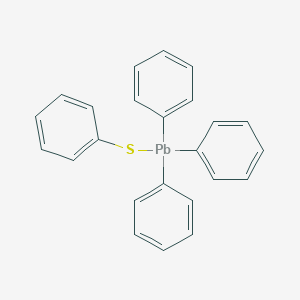
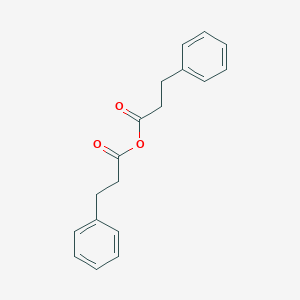
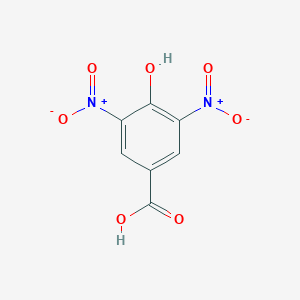
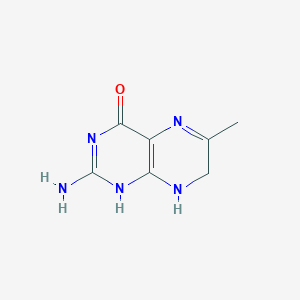
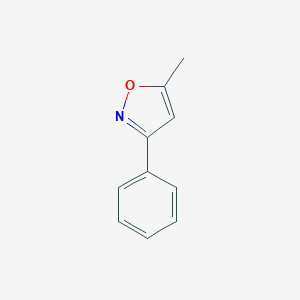
![1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octan-6-ol](/img/structure/B91873.png)
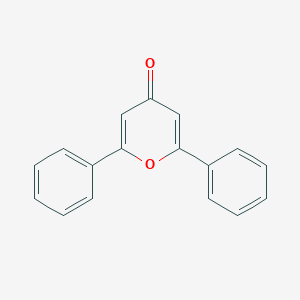
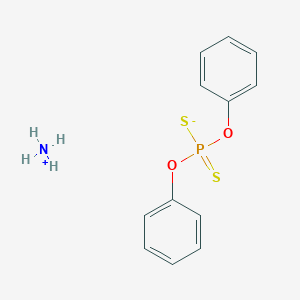
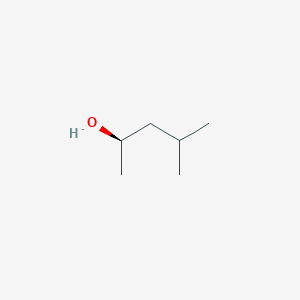
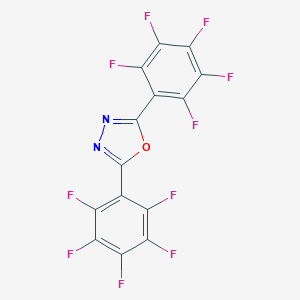
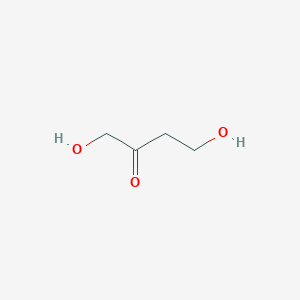
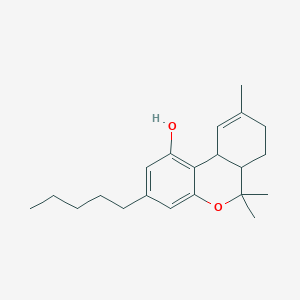
![3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B91886.png)